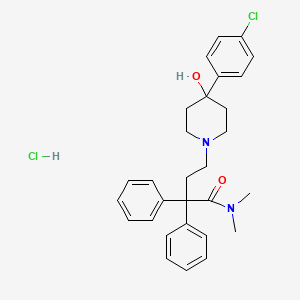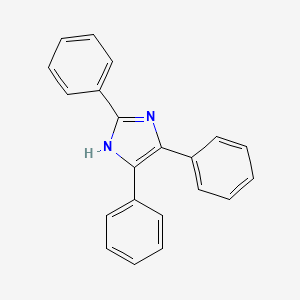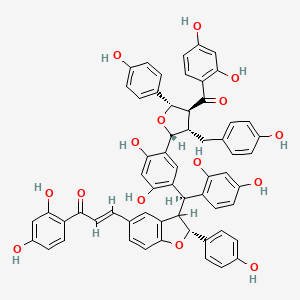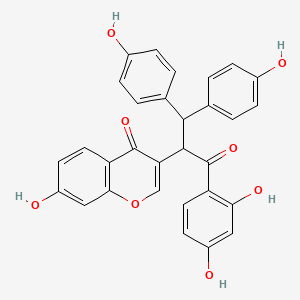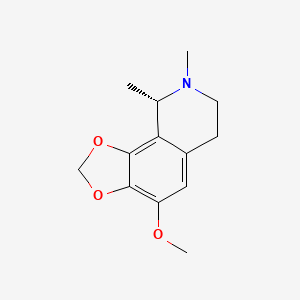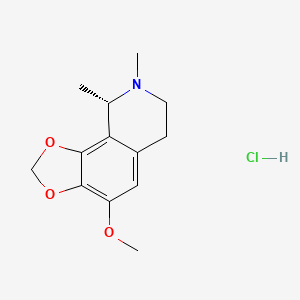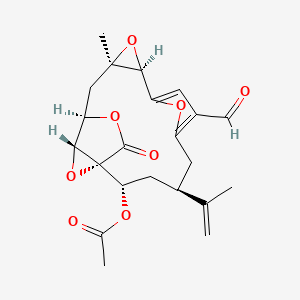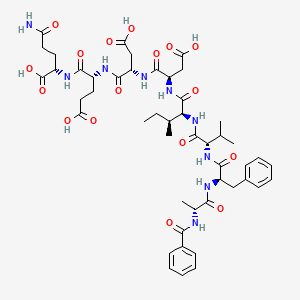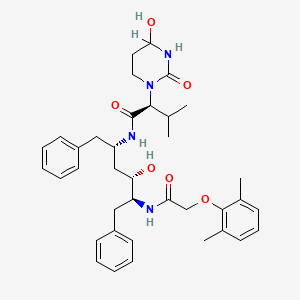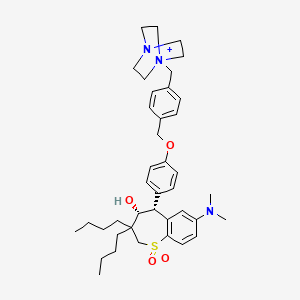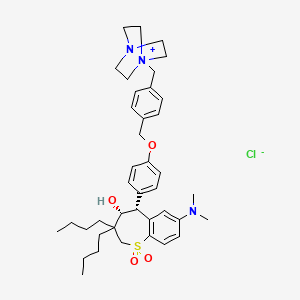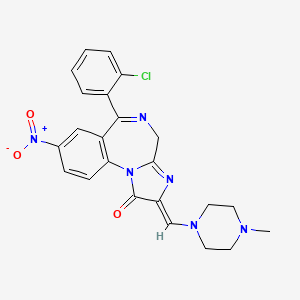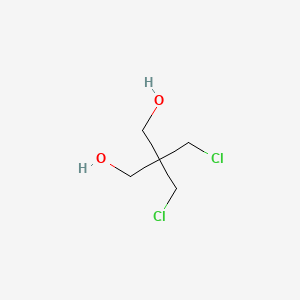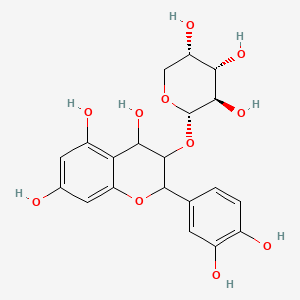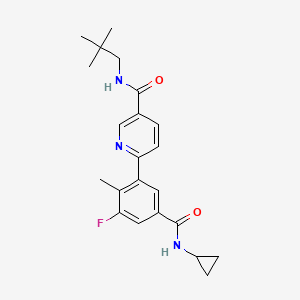
Losmapimod
Descripción general
Descripción
Losmapimod is a novel p38α MAP kinase inhibitor . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is being investigated for its anti-inflammatory action and is currently in a Phase 3 clinical trial for the treatment of facioscapulohumeral muscular dystrophy (FSHD) .
Molecular Structure Analysis
Losmapimod has a molecular formula of C22H26FN3O2 . The molecular structure includes a benzene ring linked to a pyridine ring . More detailed structural analysis can be found on dedicated chemical databases .
Physical And Chemical Properties Analysis
Losmapimod has a molecular formula of C22H26FN3O2 and a molar mass of 383.467 g·mol−1 . It is stored as a powder at -20°C for 3 years .
Aplicaciones Científicas De Investigación
Epilepsy Treatment :
- A study by (Li et al., 2019) demonstrated that losmapimod could protect against epilepsy in a rat model. It was found to reduce neuron loss, improve memory, reduce seizure frequency, and limit apoptosis in neurons by decreasing MAPK phosphorylation levels.
Chronic Obstructive Pulmonary Disease (COPD) :
- (Watz et al., 2014) investigated the effect of losmapimod on exercise tolerance in COPD patients. However, the study found no significant improvement in exercise tolerance or lung function in this population.
Facioscapulohumeral Muscular Dystrophy (FSHD) :
- A phase 1 clinical trial (Mellion et al., 2020) explored losmapimod's safety, tolerability, and target engagement in FSHD. The study suggested that losmapimod was well tolerated and achieved dose-dependent exposure in plasma and muscle.
Myocardial Infarction :
- Losmapimod was evaluated in patients with non-ST-segment elevation myocardial infarction (NSTEMI) in a study by (Newby et al., 2014). The study concluded that losmapimod was well tolerated and might improve outcomes after acute coronary syndromes.
Vascular Inflammation in Atherosclerosis :
- (Elkhawad et al., 2012) studied losmapimod's effects on vascular inflammation in atherosclerosis patients. The findings suggested
Lumbosacral Radiculopathy :
- In a study on chronic neuropathic pain due to lumbosacral radiculopathy, (Ostenfeld et al., 2015) found that losmapimod did not show a clinically meaningful difference from placebo in terms of analgesia. However, improvements were observed in several secondary endpoints related to emotional, physical, and social functioning.
Rheumatoid Arthritis :
- A study by (Lukey et al., 2012) investigated losmapimod's effects on systemic inflammation markers in rheumatoid arthritis patients. Single doses of losmapimod produced a statistically significant reduction in serum interleukin-6, but had no effect on C-reactive protein.
Major Depressive Disorder (MDD) :
- Losmapimod was evaluated for its antidepressant properties in patients with MDD. (Inamdar et al., 2014) found that losmapimod did not show effectiveness in MDD in their study.
Acute Coronary Syndrome :
- The design and rationale for the LATITUDE-TIMI 60 trial, which evaluated losmapimod in acute myocardial infarction, was described by (O’Donoghue et al., 2015). This study aimed to determine the efficacy and safety of short-term p38 MAPK inhibition with losmapimod in acute myocardial infarction.
Direcciones Futuras
Losmapimod is currently in a Phase 3 clinical trial for the treatment of FSHD . The results from the Phase 2b trial demonstrated that losmapimod slowed disease progression and improved function in people with FSHD . Fulcrum Therapeutics plans to meet with health authorities, including the FDA, in the second half of 2021 to determine the regulatory path for losmapimod in FSHD .
Propiedades
IUPAC Name |
6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYABQBFGDZVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974109 | |
| Record name | Losmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Losmapimod | |
CAS RN |
585543-15-3 | |
| Record name | Losmapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585543-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losmapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losmapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Losmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOSMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



